4-Fluoro-2,6-dimetilfenol

Descripción general

Descripción

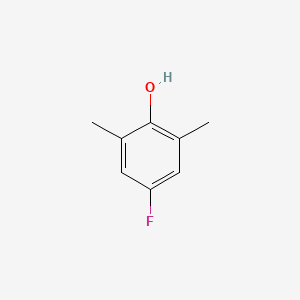

4-Fluoro-2,6-dimethylphenol is an organic compound with the molecular formula C₈H₉FO It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atoms at the second and sixth positions are replaced by methyl groups

Aplicaciones Científicas De Investigación

Chemistry

FDMP serves as a building block in organic synthesis . It is utilized as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Biochemistry

In biochemical research, FDMP has been shown to interact with cytochrome P450 enzymes , which play a crucial role in drug metabolism. Studies indicate that FDMP can influence enzyme activity and cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This interaction highlights its potential as a tool for studying metabolic processes.

Medicine

Research into FDMP's therapeutic properties is ongoing. Its applications in drug development focus on its potential as an active pharmaceutical ingredient (API) due to its unique biological activities. The compound's ability to modulate enzyme activity suggests possible uses in treating metabolic disorders or enhancing drug efficacy .

Industry

In industrial applications, FDMP is used in the production of specialty chemicals , including those for liquid crystals and organic luminescent materials. Its properties make it suitable for developing materials with specific functionalities required in various sectors such as electronics and agriculture .

Case Studies

- Enzyme Interaction Studies : Research highlighted that FDMP interacts with cytochrome P450 enzymes, affecting their activity levels in vitro. This study provides insights into how FDMP can be used to explore metabolic pathways and drug interactions.

- Pharmaceutical Development : A case study demonstrated the use of FDMP as an API in developing new medications targeting metabolic diseases. The compound's ability to modulate specific pathways was crucial in optimizing drug formulations .

- Industrial Applications : An analysis of production processes utilizing FDMP showed its role as an intermediate in synthesizing specialty chemicals for electronic applications. The efficiency of these processes was significantly enhanced by incorporating FDMP into the reaction schemes .

Mecanismo De Acción

- It is a solid at room temperature and should be stored in a dry environment between 2-8°C .

- The compound is soluble in water, with a solubility of 1.19 mg/ml .

- It has a high gastrointestinal absorption and is BBB permeant .

- It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .

4-Fluoro-2,6-dimethylphenol

is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 .Análisis Bioquímico

Biochemical Properties

4-Fluoro-2,6-dimethylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4-Fluoro-2,6-dimethylphenol to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as receptors and transport proteins, influencing their function and activity.

Cellular Effects

The effects of 4-Fluoro-2,6-dimethylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 4-Fluoro-2,6-dimethylphenol can affect gene expression and cellular metabolism. Furthermore, this compound has been found to impact the expression of certain genes involved in detoxification processes, thereby influencing the cell’s ability to respond to oxidative stress and other environmental factors.

Molecular Mechanism

At the molecular level, 4-Fluoro-2,6-dimethylphenol exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the inhibition of cytochrome P450 enzymes by 4-Fluoro-2,6-dimethylphenol can alter the metabolism of other compounds, potentially leading to increased or decreased levels of these substances in the body. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2,6-dimethylphenol can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, such as exposure to light or heat . Over time, the degradation products of 4-Fluoro-2,6-dimethylphenol can also exert biological effects, which may differ from those of the parent compound. Long-term studies have shown that prolonged exposure to 4-Fluoro-2,6-dimethylphenol can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2,6-dimethylphenol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 4-Fluoro-2,6-dimethylphenol can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system.

Metabolic Pathways

4-Fluoro-2,6-dimethylphenol is involved in various metabolic pathways, primarily those related to its biotransformation and elimination from the body . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can then be further processed and excreted from the body. The interaction of 4-Fluoro-2,6-dimethylphenol with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, 4-Fluoro-2,6-dimethylphenol is transported and distributed through various mechanisms . It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of 4-Fluoro-2,6-dimethylphenol within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas. This localization can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 4-Fluoro-2,6-dimethylphenol is an important factor in determining its biological effects . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of 4-Fluoro-2,6-dimethylphenol within these compartments can influence its interactions with biomolecules and its overall activity. For example, its presence in the endoplasmic reticulum can affect protein folding and processing, while its localization in mitochondria can impact cellular energy production and apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoro-1,3-dimethylbenzene with a suitable base to form the desired phenol derivative . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-2,6-dimethylphenol may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Comparación Con Compuestos Similares

4-Fluoro-2-methylphenol: Similar structure but with only one methyl group.

2,6-Dimethylphenol: Lacks the fluorine atom, affecting its chemical properties.

4-Fluorophenol: Contains a fluorine atom but lacks the methyl groups.

Uniqueness: 4-Fluoro-2,6-dimethylphenol is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry.

Actividad Biológica

4-Fluoro-2,6-dimethylphenol (FDMP) is a fluorinated phenolic compound with the molecular formula and a molecular weight of 140.15 g/mol. It has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and environmental science. This article explores the biological activity of FDMP, including its synthesis, degradation pathways, and potential applications.

- CAS Number : 2338-56-9

- Molecular Formula :

- Appearance : Typically appears as a white to light yellow powder.

- Melting Point : Approximately 77-81 °C .

Synthesis

FDMP can be synthesized through various chemical processes, often starting from simpler phenolic compounds. The synthesis typically involves the introduction of a fluorine atom at the para position relative to the hydroxyl group on a dimethylphenol scaffold. Specific methods include electrophilic fluorination techniques that allow for selective substitution .

Antimicrobial Properties

FDMP has shown significant antimicrobial activity against various bacterial strains. Research indicates that fluorinated phenols often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the fluorine atom may increase lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .

Biodegradation

The biodegradation of FDMP is an area of active research, especially regarding its environmental impact. Studies have identified specific microbial strains capable of degrading FDMP through enzymatic pathways. For instance, Mycobacterium neoaurum has been shown to utilize FDMP as a carbon source, facilitating its breakdown into less harmful metabolites . The initial degradation step involves monooxygenase enzymes that catalyze hydroxylation reactions, leading to further breakdown products that are more amenable to complete mineralization .

Study on Biodegradation Pathways

A notable study investigated the genetic and biochemical mechanisms involved in the biodegradation of 2,6-dimethylphenol (DMP), which is structurally related to FDMP. Researchers isolated genes responsible for the catabolic pathway and demonstrated that specific enzymes (MpdAB) play crucial roles in the initial degradation steps. This study highlighted how understanding these pathways can lead to bioremediation strategies for contaminated environments .

Antimicrobial Efficacy Analysis

Another case study focused on evaluating the antimicrobial efficacy of FDMP against pathogenic bacteria. The study utilized various concentrations of FDMP in agar diffusion tests, revealing that higher concentrations significantly inhibited bacterial growth. This suggests potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and food industries .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 140.15 g/mol |

| Melting Point | 77 - 81 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Key Enzymes in Biodegradation | MpdA, MpdB |

Propiedades

IUPAC Name |

4-fluoro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRDTVFZITZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503666 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-56-9 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.